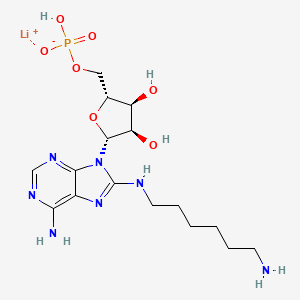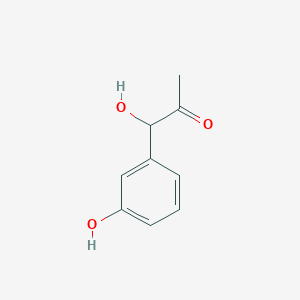
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a hydroxy group attached to both the phenyl ring and the propanone chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyacetophenone with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-hydroxyacetophenone, formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide), room temperature
Procedure: The reactants are mixed and stirred at room temperature until the reaction is complete. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(3-alkoxyphenyl)propan-2-one or 1-(3-acetoxyphenyl)propan-2-one.
科学的研究の応用
1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The mechanism of action of 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.
類似化合物との比較
1-Hydroxy-1-phenylpropan-2-one: Lacks the additional hydroxy group on the phenyl ring.
3-Hydroxyacetophenone: Contains a hydroxy group on the phenyl ring but lacks the hydroxy group on the propanone chain.
4-Hydroxyphenylacetone: Similar structure but with the hydroxy group in the para position.
Uniqueness: 1-Hydroxy-1-(3-hydroxyphenyl)propan-2-one is unique due to the presence of hydroxy groups on both the phenyl ring and the propanone chain
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
1-hydroxy-1-(3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,1H3 |
InChIキー |
DQKWSNSMBHOHLP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




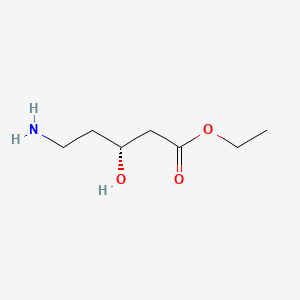
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
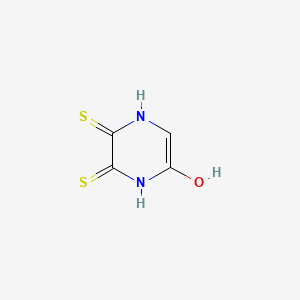
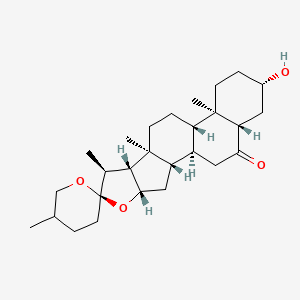

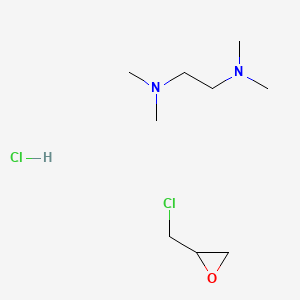
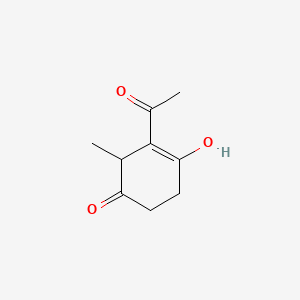
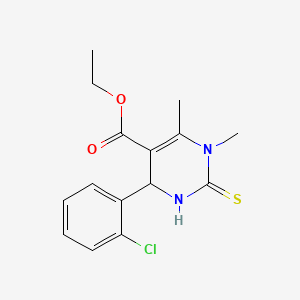
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)

